molecular formula C13H20O B8299783 2-Methyl-2-(3-methylbenzyl)-butan-1-ol

2-Methyl-2-(3-methylbenzyl)-butan-1-ol

Cat. No.: B8299783
M. Wt: 192.30 g/mol
InChI Key: GAIZONKUJIZLJH-UHFFFAOYSA-N
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Description

2-Methyl-2-(3-methylbenzyl)-butan-1-ol is a branched primary alcohol characterized by a tertiary carbon bearing a 3-methylbenzyl group and a hydroxyl group at the terminal position. The presence of a bulky 3-methylbenzyl substituent suggests increased molecular weight (estimated ~192 g/mol) and steric hindrance compared to simpler alcohols. Its synthesis likely involves alkylation or benzylation reactions similar to those in , where 3-methylbenzoyl derivatives are used to introduce aromatic groups . The compound’s primary alcohol group implies reactivity typical of primary alcohols, such as oxidation to carboxylic acids or esterification, though steric effects may modulate reaction rates.

Properties

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

2-methyl-2-[(3-methylphenyl)methyl]butan-1-ol

InChI

InChI=1S/C13H20O/c1-4-13(3,10-14)9-12-7-5-6-11(2)8-12/h5-8,14H,4,9-10H2,1-3H3

InChI Key

GAIZONKUJIZLJH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC1=CC=CC(=C1)C)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 2-methyl-2-(3-methylbenzyl)-butan-1-ol with structurally related alcohols:

Compound Molecular Weight (g/mol) Alcohol Type Boiling Point (°C, estimated) Solubility (Water)
This compound ~192 Primary 240–260 (estimated) Low (hydrophobic benzyl group)
2-Methylpropan-1-ol (Isobutanol) 74.12 Primary 108 Moderate (8.7 g/100 mL)
3-Methylbutan-1-ol (Isopentanol) 88.15 Primary 132 Low (2.0 g/100 mL)
2-Methylbutan-1-ol 88.15 Primary 128 Low (1.7 g/100 mL)
3-Methyl-2-butanol 88.15 Secondary 113 Moderate (5.6 g/100 mL)

Key Observations:

  • Boiling Points : The target compound’s higher molecular weight and aromatic substituent result in a significantly elevated boiling point compared to simpler branched alcohols. For example, 3-methylbutan-1-ol (132°C) and 2-methylpropan-1-ol (108°C) have lower boiling points due to smaller size and lack of aromaticity .
  • Solubility : The hydrophobic 3-methylbenzyl group reduces water solubility compared to unbranched alcohols like propan-1-ol (fully miscible) .

Chemical Reactivity

  • Oxidation : Primary alcohols typically oxidize to carboxylic acids. However, steric hindrance from the benzyl group in the target compound may slow oxidation kinetics, akin to hindered alcohols like 2,2-dimethylpropan-1-ol .
  • Esterification : The primary hydroxyl group facilitates esterification, but bulky substituents may reduce reaction efficiency compared to less hindered analogs like 3-methylbutan-1-ol .
  • Biological Activity: highlights that branched alcohols (e.g., 2-methylpropan-1-ol) are volatile organic compounds (VOCs) produced by Malassezia species.

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